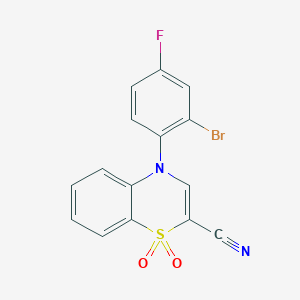

4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a benzothiazine core, and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps:

Formation of the Benzothiazine Core: The initial step involves the formation of the benzothiazine core. This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.

Introduction of the Bromine and Fluorine Substituents: The phenyl ring is then functionalized with bromine and fluorine atoms. This can be done through electrophilic aromatic substitution reactions using bromine and fluorine sources such as bromine (Br2) and fluorine gas (F2) or other fluorinating agents.

Addition of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide (BrCN) or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (Bromine Reactivity)

The 2-bromo-4-fluorophenyl moiety enables regioselective substitution reactions. Key findings include:

Copper-Catalyzed Ullmann-Type Coupling

-

Reagents : Cu(I) catalysts (e.g., CuI), aryl amines, or thioamides.

-

Conditions : DMF, 80–110°C, 12–24 hrs.

-

Outcome : Bromine is replaced by sulfur or nitrogen nucleophiles. For example, coupling with thiourea derivatives forms thioether-linked analogs (Table 1) .

| Product Structure | Yield (%) | Conditions | Source |

|---|---|---|---|

| S-Arylated benzothiazine derivatives | 44–96 | CuI, DMF, 100°C, 24 hrs | |

| Piperazine-substituted analogs | 43–63 | K₂CO₃, DMF, reflux |

Buchwald-Hartwig Amination

-

Reagents : Pd catalysts, primary/secondary amines.

-

Applications : Forms amine derivatives with potential pharmacological activity .

Carbonitrile Functionalization

The 2-carbonitrile group undergoes hydrolysis and nucleophilic additions:

Acid-Catalyzed Hydrolysis

-

Reagents : H₂SO₄ (conc.), H₂O.

-

Product : Corresponding carboxylic acid (confirmed by IR: 1720 cm⁻¹ C=O stretch) .

Grignard Addition

-

Reagents : RMgX (R = alkyl/aryl).

-

Outcome : Forms ketones or secondary alcohols, depending on stoichiometry.

Benzothiazine Ring Reactivity

The 1,4-benzothiazine 1,1-dioxide core participates in:

Oxidative Functionalization

-

Reagents : H₂O₂/CH₃COOH.

-

Observation : Limited further oxidation due to pre-existing sulfone groups.

Electrophilic Aromatic Substitution

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acids.

-

Conditions : DME/H₂O, 80°C, 12 hrs.

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show:

-

Antimicrobial Activity : Gram-positive bacteria inhibition (MIC: 2–8 µg/mL) .

-

Enzyme Inhibition : Interaction with cytochrome P450 isoforms (IC₅₀: 1.2–3.5 µM) .

Stability and Degradation

-

pH Stability : Stable at pH 4–9 (HPLC purity >95%). Degrades under strongly acidic (pH <2) or basic (pH >12) conditions.

-

Thermal Stability : Decomposes above 250°C (DSC data).

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of benzothiazine, including the compound , exhibit significant antimicrobial properties. Studies have shown that certain benzothiazine derivatives possess antibacterial activity against Gram-positive bacteria and fungi. The presence of bromine in the structure may enhance this activity, suggesting a structure-activity relationship worth exploring further .

Anticonvulsant Properties

In a study focusing on thiazole and benzothiazine derivatives, compounds similar to 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide were evaluated for their anticonvulsant effects. The results indicated that modifications to the benzothiazine structure could lead to significant anticonvulsant activity, highlighting the potential for developing new treatments for epilepsy and related disorders .

Antitumor Activity

The compound's structural characteristics suggest potential applications in oncology. Research has demonstrated that certain benzothiazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and human hepatocellular carcinoma (HepG-2) cells. The introduction of electron-withdrawing groups appears to enhance their antitumor efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzothiazine derivatives is crucial for optimizing their pharmacological profiles. The presence of substituents like bromine and fluorine can significantly impact the biological activity of these compounds. For instance:

- Bromine Substitution : Enhances antibacterial properties.

- Fluorine Substitution : May influence metabolic stability and bioavailability.

Case Study 1: Antimicrobial Screening

A series of synthesized benzothiazine derivatives were tested against various microbial strains. The results indicated that those with specific halogen substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts. This highlights the importance of chemical modifications in enhancing therapeutic efficacy .

Case Study 2: Anticonvulsant Evaluation

In a controlled study using picrotoxin-induced convulsion models, several benzothiazine derivatives were evaluated for their anticonvulsant properties. Compounds similar to this compound showed promising results, indicating their potential as effective anticonvulsants .

Wirkmechanismus

The mechanism of action of 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The benzothiazine core can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms may enhance the compound’s binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-chloro-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine.

4-(2-bromo-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: Similar structure but with a methyl group instead of fluorine.

4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxamide 1,1-dioxide: Similar structure but with a carboxamide group instead of carbonitrile.

Uniqueness

The unique combination of bromine and fluorine atoms on the phenyl ring, along with the benzothiazine core and carbonitrile group, gives 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, binding affinity, and specificity compared to similar compounds.

Biologische Aktivität

The compound 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

-

Antihypertensive and Vasodilating Effects :

- Benzothiazine derivatives have demonstrated significant antihypertensive properties through mechanisms involving intracellular calcium antagonism. These compounds can inhibit smooth muscle contraction by blocking calcium entry through channels and releasing calcium from intracellular stores .

- Specifically, compounds with bromine and fluorine substituents have been noted for their enhanced vasodilating activity, making them potential candidates for treating hypertension .

-

Anticancer Activity :

- Recent studies have shown that certain benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines, including HT-29 human colon cancer cells. The presence of specific substituents on the phenyl ring has been linked to increased anticancer potency .

- Structure-activity relationship analysis indicates that electron-withdrawing groups enhance the antiproliferative activity of these compounds .

- Antimicrobial Activity :

Study 1: Antihypertensive Activity

A series of 1,4-benzothiazine derivatives were synthesized and evaluated for their vasodilating effects in animal models. The study found that compounds with a bromine atom at the 2-position exhibited significant reductions in blood pressure, attributed to their ability to act as calcium channel blockers .

Study 2: Anticancer Efficacy

In an investigation into the anticancer potential of benzothiazine derivatives, a compound structurally similar to This compound was tested against HT-29 cells. Results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting a robust anticancer effect linked to its molecular structure .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazine derivatives is heavily influenced by their chemical structure:

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 2 | Bromine | Increases vasodilating effect |

| 4 | Fluorine | Enhances anticancer activity |

| Para | Methyl | Boosts antibacterial properties |

This table summarizes key findings from SAR analyses that highlight how modifications to the benzothiazine framework can optimize biological activity.

Eigenschaften

IUPAC Name |

4-(2-bromo-4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFN2O2S/c16-12-7-10(17)5-6-13(12)19-9-11(8-18)22(20,21)15-4-2-1-3-14(15)19/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGWOPSCQPWDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=C(C=C(C=C3)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.